Ethyl 2-(3-hydroxyphenyl)acetate
Description
Background and Significance in Contemporary Research
Ethyl 2-(3-hydroxyphenyl)acetate, systematically named this compound, is an ester of 3-hydroxyphenylacetic acid. nih.gov Its molecular structure, featuring a phenyl ring substituted with a hydroxyl group and an ethyl acetate (B1210297) moiety, makes it a subject of interest. nih.gov This compound serves as a versatile building block in organic synthesis and a subject of investigation for its potential biological activities.
In contemporary research, the significance of this compound lies in its utility as a precursor for the synthesis of more complex molecules. Phenylacetate (B1230308) derivatives, in general, are recognized as key intermediates in the rational design of new chemotherapeutic agents, including antibacterial and anticancer drugs. nih.gov The presence of both a hydroxyl group and an ester functional group allows for a variety of chemical modifications, making it a valuable scaffold for creating diverse molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H12O3 |
| Molecular Weight | 180.20 g/mol |
| IUPAC Name | This compound |
| CAS Number | 22446-38-4 |
Data sourced from PubChem. nih.gov
Historical Context of Related Compounds in Scientific Inquiry
The scientific inquiry into hydroxyphenylacetates is not a recent development. The parent compound, 2-hydroxyphenylacetic acid, has been a subject of study for its preparation and properties. google.com Historically, the synthesis of such compounds has been explored through various methods, including the treatment of (2-chlorophenyl)acetic acid with alkali metal hydroxides in the presence of a copper salt. google.com
The broader class of phenylacetates has a long-standing history in chemical research. For instance, the synthesis of related compounds like ethyl 2-(diethoxyphosphoryl)-3-phenylpropanoate has been optimized to improve reaction yields and purity. diva-portal.org These historical efforts in synthetic methodology have laid the groundwork for the current exploration of more complex derivatives, including this compound. The study of similar molecules, such as ethyl mandelate, which also possesses a hydroxyl and an ester group, has contributed to the understanding of the chemical reactivity and potential applications of this class of compounds. sigmaaldrich.com
Current Research Trajectories and Open Questions
Current research involving this compound and its derivatives is multifaceted. One significant area of investigation is its application in the synthesis of novel heterocyclic compounds. For example, derivatives of phenylacetate are used as intermediates in the creation of quinazolin-4-one moieties, which are of interest in medicinal chemistry. nih.gov
Furthermore, the biological activities of hydroxyphenylacetate derivatives continue to be an active area of research. While direct studies on the biological effects of this compound are emerging, research on related compounds provides valuable insights. For instance, derivatives of phenylacetate are being explored for their potential as antibacterial and anticancer agents. nih.gov The study of caffeic acid and its derivatives, which share structural similarities, has revealed a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and antiviral activities. researchgate.net
Open questions in the field revolve around the full spectrum of biological activities of this compound and its synthesized derivatives. Researchers are keen to understand the structure-activity relationships that govern their potential therapeutic effects. Exploring the metabolic pathways and the in vivo stability of these compounds are also crucial next steps. The development of more efficient and environmentally friendly synthetic routes to this compound and its analogs remains a pertinent goal for synthetic chemists.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6,11H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQBADKMIYCCSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341346 | |
| Record name | ethyl 2-(3-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22446-38-4 | |
| Record name | Ethyl 3-hydroxybenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22446-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 2-(3-hydroxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (3-Hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for detailing the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy of Ethyl 2-(3-hydroxyphenyl)acetate reveals distinct signals corresponding to each unique proton environment in the molecule. The ethyl group gives rise to a characteristic triplet and quartet pattern due to the coupling between the adjacent methyl (-CH₃) and methylene (B1212753) (-CH₂) protons. The methylene protons of the acetate (B1210297) group appear as a singlet, as they lack adjacent protons for coupling. The aromatic protons on the phenyl ring exhibit complex splitting patterns due to their coupling with each other, and their chemical shifts are indicative of their position relative to the hydroxyl and ethyl acetate substituents. The phenolic hydroxyl (-OH) proton typically appears as a broad singlet.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1.24 | Triplet | 3H | -OCH₂CH₃ |
| 3.55 | Singlet | 2H | -CH₂ -Ar |
| 4.14 | Quartet | 2H | -OCH₂ CH₃ |
| 6.72-6.83 | Multiplet | 3H | Ar-H |
| 7.17 | Triplet | 1H | Ar-H |
| 9.4 (approx.) | Broad Singlet | 1H | Ar-OH |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.
The ¹³C NMR spectrum provides a count of the unique carbon atoms in this compound and information about their chemical environment. The carbonyl carbon of the ester group is characteristically found at the downfield end of the spectrum (around 172 ppm). The carbons of the ethyl group and the methylene bridge appear in the upfield region. The aromatic carbons show distinct signals in the intermediate region (typically 115-160 ppm), with their specific shifts influenced by the electronic effects of the substituents.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| 14.2 | -OCH₂C H₃ |
| 41.5 | -C H₂-Ar |
| 61.0 | -OC H₂CH₃ |
| 114.9 | Ar-C |
| 115.5 | Ar-C |
| 120.0 | Ar-C |
| 129.8 | Ar-C |
| 135.8 | Ar-C |
| 156.4 | Ar-C-OH |
| 171.9 | C =O |
Note: The assignments of the aromatic carbons can be definitively confirmed with 2D NMR techniques.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orglibretexts.org For this compound, a COSY spectrum would show a cross-peak between the triplet of the ethyl group's methyl protons and the quartet of its methylene protons. It would also reveal the coupling network among the aromatic protons, aiding in their specific assignment. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. researchgate.netlibretexts.org An HSQC spectrum of this compound would show a cross-peak between the ¹H signal of the benzylic methylene group and its corresponding ¹³C signal, and similarly for the ethyl group's protons and carbons, as well as for the aromatic protons and their directly bonded carbons. This is a highly sensitive technique for confirming C-H attachments. researchgate.netlibretexts.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the parent ion. For this compound (C₁₀H₁₂O₃), the calculated exact mass is 180.078644 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the molecular formula of the compound.
For this compound, common fragmentation pathways would likely involve:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion corresponding to the acylium ion [M - 45]⁺.
Loss of ethanol (B145695) (-CH₃CH₂OH): This can occur through a McLafferty rearrangement if structurally feasible, or other rearrangement processes.
Cleavage of the benzylic bond: This would lead to fragments corresponding to the hydroxyphenyl moiety and the ethyl acetate radical, or their charged counterparts.
Fragmentation of the aromatic ring: This can lead to various smaller fragment ions characteristic of substituted benzenes.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, providing a powerful confirmation of the structure elucidated by NMR spectroscopy.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, a spectrum is generated that reveals the vibrational frequencies of different bonds within the molecular structure. For this compound, the IR spectrum provides clear evidence for its key structural features: the hydroxyl group, the ester functional group, and the aromatic ring.
An Attenuated Total Reflectance (ATR) IR spectrum for this compound has been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov The analysis of its spectrum reveals several characteristic absorption bands that correspond to specific functional groups within the molecule. uniroma1.itlibretexts.orgvscht.cz
O-H Stretch (Phenolic): A broad and strong absorption band is typically observed in the region of 3300-3400 cm⁻¹ for the stretching vibration of the phenolic hydroxyl (-OH) group. libretexts.org This broadness is a result of intermolecular hydrogen bonding.
C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations appear at wavenumbers slightly above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). vscht.cz In contrast, aliphatic C-H stretches from the ethyl and methylene groups occur just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). uniroma1.it
C=O Stretch (Ester): A very strong and sharp peak corresponding to the carbonyl (C=O) group of the ester is a prominent feature, typically appearing in the range of 1735-1750 cm⁻¹. uniroma1.itlibretexts.org
C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon bonds within the benzene (B151609) ring give rise to absorptions in the 1400-1600 cm⁻¹ region. vscht.cz
C-O Stretch (Ester): The spectrum also shows strong C-O stretching bands associated with the ester linkage. These typically appear in the 1000-1300 cm⁻¹ range. libretexts.orgvscht.cz
The combination of these specific absorption bands provides a unique spectral fingerprint, confirming the presence of the defining functional groups of this compound.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Phenolic Hydroxyl | O-H Stretch | 3300 - 3400 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |
| Ester Carbonyl | C=O Stretch | 1735 - 1750 | Very Strong |
| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Weak |
| Ester C-O | C-O Stretch | 1000 - 1300 | Strong |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are indispensable for separating this compound from reaction mixtures or complex samples, as well as for assessing its purity. The choice of technique depends on the volatility and polarity of the compound and the specific requirements of the analysis.
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. jmaterenvironsci.com For polar molecules like this compound, a derivatization step, such as silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often employed to increase volatility and improve chromatographic performance. jmaterenvironsci.com
In the mass spectrometer, the separated molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. scienceready.com.au The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.
The mass spectrum of this compound (molecular weight: 180.20 g/mol ) shows a molecular ion peak ([M]⁺) at m/z 180. nih.gov The fragmentation pattern is characteristic of its structure. nih.govlibretexts.org The most abundant fragment ion, known as the base peak, is observed at m/z 107. This fragment corresponds to the stable hydroxyphenylmethyl cation ([HO-C₆H₄-CH₂]⁺), formed by the cleavage of the bond between the methylene bridge and the carbonyl group, with the loss of the carboethoxy radical (•COOCH₂CH₃).
Table 2: Key GC-MS Fragmentation Data for this compound
| m/z Value | Ion Identity | Description |
| 180 | [M]⁺ | Molecular Ion |
| 107 | [C₇H₇O]⁺ | Base Peak; loss of •COOCH₂CH₃ |
Data sourced from PubChem. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and versatile technique used for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally unstable, such as this compound. eurl-pesticides.euherbmedpharmacol.com The analysis is often performed using reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For MS compatibility, mobile phase additives like formic acid are preferred over non-volatile buffers like phosphate. sielc.com Modern Ultra-Performance Liquid Chromatography (UPLC) systems, which use columns with smaller particles, can significantly reduce analysis time. eurl-pesticides.eumdpi.com
In LC-MS, soft ionization techniques such as Electrospray Ionization (ESI) are commonly used. These methods typically protonate ([M+H]⁺) or deprotonate ([M-H]⁻) the analyte molecule, or form adducts with ions present in the mobile phase, such as sodium ([M+Na]⁺). uni.lu This allows for the determination of the molecular weight with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment these precursor ions to obtain structural information. herbmedpharmacol.comresearchgate.net
Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can further aid in identification. uni.lu
Table 3: Predicted LC-MS Adducts and Ions for this compound
| Adduct/Ion | Ionization Mode | Predicted m/z |
| [M+H]⁺ | Positive | 181.08592 |
| [M+Na]⁺ | Positive | 203.06786 |
| [M+K]⁺ | Positive | 219.04180 |
| [M-H]⁻ | Negative | 179.07136 |
| [M+HCOO]⁻ | Negative | 225.07684 |
Data sourced from PubChemLite. uni.lu
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis and purity assessment of this compound. bldpharm.comresearchgate.net A common analytical setup involves a reverse-phase column (e.g., C18) and a UV detector, as the phenolic ring and carbonyl group are chromophores that absorb UV light, allowing for sensitive detection.
The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure sharp peak shapes. sielc.com By running a series of standards of known concentration, a calibration curve can be constructed to accurately determine the concentration of the compound in unknown samples. The area of the peak corresponding to this compound in the chromatogram is directly proportional to its concentration. This method is widely used for quality control, stability studies, and reaction monitoring.
Table 4: Typical HPLC Parameters for Analysis of Phenylacetic Acid Esters
| Parameter | Description |
| System | High-Performance Liquid Chromatography (HPLC) |
| Column | Reverse Phase (e.g., Newcrom R1, C18) sielc.com |
| Mobile Phase | Acetonitrile / Water / Acid (e.g., Phosphoric or Formic Acid) sielc.com |
| Detection | UV Spectrophotometry |
| Analysis Type | Quantitative Analysis, Purity Assessment |
Biological Activities and Pharmacological Investigations
Investigation of Anti-inflammatory Mechanisms
The anti-inflammatory effects of phenolic compounds, including those structurally related to Ethyl 2-(3-hydroxyphenyl)acetate, are attributed to their ability to interfere with key inflammatory cascades.
Scientific studies have demonstrated that compounds structurally similar to this compound can significantly influence the expression and secretion of pivotal inflammatory mediators.
Interleukin-18 (IL-18): IL-18 is a cytokine that plays a significant role in orchestrating the inflammatory response, and its circulating level is considered a strong predictor of cardiovascular events. nih.gov Research has shown that C-reactive protein (CRP), a well-known inflammatory marker, can induce the release of IL-18 from human endothelial cells. nih.gov This suggests a cascade where one inflammatory marker can amplify the response by triggering another. The ability of certain therapies to inhibit this CRP-induced IL-18 release highlights a potential pathway for controlling inflammation. nih.gov The bioactivity of IL-18 is tightly regulated by its endogenous inhibitor, IL-18 binding protein (IL-18BP). nih.gov Modulating the ratio of IL-18 to IL-18BPa is a key strategy for controlling inflammation. nih.gov
Monocyte Chemoattractant Protein-1 (MCP-1/CCL2): MCP-1, also known as Chemokine (C-C motif) ligand 2 (CCL2), is crucial for recruiting monocytes to sites of inflammation. Studies on hydroxytyrosol (B1673988) (HT), a core component of the subject molecule, show it can reduce inflammation by inhibiting the production of MCP-1 in endothelial cells. researchgate.net Furthermore, pre-treatment of human vascular endothelial cells with related phenolic compounds has resulted in a dose-dependent inhibition of CCL2 secretion at the transcriptional level, which in turn diminishes the adhesion of monocytes to the endothelium. nih.gov
C-reactive protein (CRP): Beyond being a marker, CRP actively participates in the inflammatory cascade. It has been shown to directly stimulate human endothelial cells to produce IL-18, thereby propagating the inflammatory response. nih.gov This finding establishes a direct link between CRP and the cytokine network in vascular inflammation.
The anti-inflammatory effects of this compound and its analogs are rooted in their ability to modulate critical intracellular signaling pathways.
NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation. Ethyl acetate (B1210297) extracts containing phenolic compounds have been shown to suppress the activation of the NF-κB pathway. mdpi.com This suppression leads to the downregulation of inflammatory genes, including inducible nitric oxide synthase (iNOS), thereby reducing the inflammatory state. mdpi.com
SIRT6/PKM2 and TNFRSF1A Signaling: Hydroxytyrosol acetate (HT-AC) has been found to exert its anti-inflammatory effects partly through the SIRT6-mediated PKM2 signaling pathway. nih.gov It up-regulates the expression of SIRT6, which in turn inhibits the inflammatory response. Additionally, HT-AC can inhibit inflammation induced by tumor necrosis factor (TNF-α) via the TNF receptor superfamily member 1A (TNFRSF1A) signaling pathway. nih.gov
MAPK Pathways (ERK1/2): The mitogen-activated protein kinase (MAPK) pathways, including the ERK pathway, are crucial in transmitting inflammatory signals. The ERK pathway, in particular, is known to be activated in inflammatory conditions and enhances the production of pro-inflammatory cytokines. nih.gov Research indicates that blocking the ERK1/2 pathway can suppress IL-18 expression, thereby reducing its biological activity and breaking a positive feedback loop that perpetuates the inflammatory response. nih.gov
Research into Antioxidant Properties
The antioxidant capacity of this compound is a cornerstone of its pharmacological profile, involving direct neutralization of free radicals and reinforcement of the body's own defense systems.
Radical scavenging assays are fundamental in quantifying the antioxidant potential of a compound. These methods measure the ability of a substance to directly neutralize stable free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is one of the most common assays used to evaluate antioxidant capacity. mdpi.com The DPPH radical has a deep violet color which fades upon receiving a hydrogen atom or an electron from an antioxidant compound. mdpi.com The scavenging activity is often expressed as the half-maximal effective concentration (EC50) or inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. Ethyl acetate fractions of various plant extracts, rich in phenolic compounds, consistently demonstrate potent DPPH radical scavenging activity. mdpi.comresearchgate.netresearchgate.net
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, the ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). mdpi.com This method is versatile as it can be used in both aqueous and organic solvent systems.
Interactive Table: Representative Radical Scavenging Activity of Ethyl Acetate Fractions Below is a table showcasing typical results from radical scavenging assays on ethyl acetate fractions containing phenolic compounds.
| Assay Type | Compound/Fraction | EC50/IC50 Value | Source |
| DPPH Radical Scavenging | 7-O-galloyl catechin (B1668976) (from Ethyl Acetate Fraction) | 1.60 ± 0.035 µM | researchgate.net |
| DPPH Radical Scavenging | Kaempferia galanga Ethyl Acetate (KGEA) | 4.88 ± 0.74 mg/mL | mdpi.com |
| ABTS Radical Scavenging | Kaempferia galanga Ethyl Acetate (KGEA) | 1.07 ± 0.06 mg/mL | mdpi.com |
| Hydroxyl Radical Scavenging | Methyl gallate (from Ethyl Acetate Fraction) | 4.33 ± 0.618 µM | researchgate.net |
This table is for illustrative purposes, showing the potency of phenolic compounds found in ethyl acetate extracts in various radical scavenging assays.
Lipid peroxidation is a destructive chain reaction where free radicals attack lipids in cell membranes, leading to cellular damage. gsartor.org Antioxidants can interrupt this process, protecting the integrity of cells.
The effectiveness of a compound in preventing lipid peroxidation is often measured by quantifying the byproducts of this process, such as malondialdehyde (MDA) or thiobarbituric acid reactive substances (TBARS). nih.gov Studies on ethyl acetate extracts have shown a significant ability to inhibit lipid peroxidation. For instance, treatment with these extracts can lead to a marked decrease in the levels of lipid peroxidation markers in tissues subjected to oxidative stress. mdpi.com This protective effect is crucial for preventing the damage that underlies many pathological conditions. nih.gov Some extracts have been shown to confer 50% protection against lipid peroxidation at concentrations around 300 μg/mL. researchgate.net
Interactive Table: Efficacy of Ethyl Acetate Extracts in Inhibiting Lipid Peroxidation This table presents data on the inhibition of lipid peroxidation by ethyl acetate extracts.
| Model System | Extract | Measurement | Result | Source |
| Ferrous sulfate-induced lipid peroxidation | Basella Alba leaf ethyl acetate extract | % Inhibition at 300 µg/mL | ~50% | researchgate.net |
| CCl4-induced hepatic damage in rats | Podophyllum hexandrum rhizome ethyl acetate extract | TBARS levels | Significant decline vs. CCl4-treated group | nih.gov |
| STZ-induced diabetic rats | Eryngium carlinae inflorescence ethyl acetate extract | Liver lipid peroxidation | Decrease of about half compared to diabetic group | mdpi.com |
Beyond direct radical scavenging, this compound and related compounds can bolster the body's endogenous antioxidant defenses. This involves enhancing the activity of key antioxidant enzymes.
Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione (B108866) Peroxidase (GPX): These enzymes form a critical line of defense against reactive oxygen species (ROS). SOD converts superoxide radicals into hydrogen peroxide, which is then detoxified into water by CAT and GPX. nih.gov Studies have shown that ethyl acetate fractions can increase the activities of SOD and CAT in organisms under oxidative stress. nih.gov Similarly, in models of chemical-induced toxicity, treatment with plant extracts has been shown to restore the depleted levels of SOD and GPX. mdpi.comnih.gov This enhancement of the cellular enzymatic antioxidant shield is a key mechanism for mitigating oxidative damage. nih.gov
Enzyme Inhibition Studies
Research into the enzyme-inhibiting capabilities of this compound has been a key area of investigation, with a particular focus on enzymes implicated in metabolic disorders.
Xanthine (B1682287) oxidoreductase (XOR) is a crucial enzyme that catalyzes the final two steps in purine (B94841) metabolism, leading to the production of uric acid. nih.gov Its inhibition is a primary therapeutic strategy for managing hyperuricemia, a condition characterized by elevated levels of uric acid in the blood that can lead to gout. nih.govmdpi.com While various plant extracts, including ethyl acetate fractions, have demonstrated xanthine oxidase inhibitory properties, specific data for this compound is limited. researchgate.netsuntextreviews.org
In vitro studies are essential for determining the inhibitory potential of a compound against a specific enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a biological or biochemical function. While ethyl acetate fractions from plants like Nephelium lappaceum and Baeckea frutescens have been shown to inhibit xanthine oxidase, with IC50 values of 17.506 µg/mL and 0.4388 µg/mL respectively, specific IC50 values for pure this compound are not prominently available in the reviewed literature. researchgate.netsuntextreviews.org Enzyme kinetic studies, often performed using a Lineweaver-Burk plot analysis, help to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov For instance, studies on flavonoids have identified them as competitive inhibitors of xanthine oxidase. nih.gov
Allopurinol (B61711) is a well-established drug used for treating gout and hyperuricemia. nih.gov It acts as an inhibitor of xanthine oxidoreductase (XOR). nih.gov Allopurinol, a hypoxanthine (B114508) analog, is metabolized by XOR to oxypurinol, which then tightly binds to the enzyme's active site, preventing the conversion of hypoxanthine and xanthine to uric acid. nih.gov Comparative studies are crucial for evaluating the potency of new potential inhibitors against established standards like allopurinol. For example, the IC50 value of allopurinol has been reported in various studies, with values such as 3.582 µg/mL and 7.4 µM being documented. suntextreviews.orgnih.gov Direct comparative studies between this compound and allopurinol regarding xanthine oxidase inhibition are not detailed in the available research. However, the effectiveness of any new inhibitor would be benchmarked against the performance of allopurinol. nih.govnih.gov
Table 1: IC50 Values of Various Compounds against Xanthine Oxidase
| Compound/Extract | IC50 Value | Source |
|---|---|---|
| Allopurinol | 3.582 µg/mL | suntextreviews.org |
| Allopurinol | 7.4 µM | nih.gov |
| Ethyl Acetate Fraction (Nephelium lappaceum) | 17.506 µg/mL | suntextreviews.org |
| Glycitein | 12 µg/mL | nih.gov |
Beyond xanthine oxidase, scientific inquiry into the inhibitory effects of this compound on other enzymes is not extensively documented in the available literature. Phytochemical investigations of various plant extracts have identified compounds that inhibit other enzymes like tyrosinase. nih.gov However, specific studies targeting this compound for other enzyme inhibitions are not found.
Xanthine Oxidase Inhibition in Hyperuricemia Research
Receptor Interaction and Signaling Pathway Modulations
The interaction of small molecules with cellular receptors and their subsequent effect on signaling pathways are fundamental to pharmacology. Estrogen receptors (ERα and ERβ), for example, are transcription factors that regulate gene expression upon binding to estrogen. nih.gov This regulation can occur through direct binding to estrogen-responsive elements (EREs) on DNA or by interacting with other transcription factors. nih.gov There is currently no specific information available from the searched results detailing the interaction of this compound with specific receptors or its ability to modulate signaling pathways.
Cardiovascular and Renal System Research
Research into the effects of compounds on the cardiovascular and renal systems is vital for developing new therapies. While direct studies on this compound are scarce, research on its parent compound, 3-Hydroxyphenylacetic acid (3-HPAA), offers some insights. 3-HPAA, a metabolite of flavonoids, has been shown to induce vasodilation in porcine coronary arteries in a dose-dependent manner, with significant effects observed at a concentration of 1 mM. nih.gov This suggests a potential role for related compounds in cardiovascular function. In the realm of renal research, an ethyl acetate extract of Inonotus obliquus has demonstrated renoprotective effects in a diabetic mouse model by improving markers of renal function and downregulating profibrotic factors. nih.gov However, these findings relate to a complex extract and not the specific compound this compound.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 3,4,5-Trihydroxycinnamic acid |
| 3-Hydroxyphenylacetic acid |
| Allopurinol |
| Caffeic acid |
| This compound |
| Glycitein |
| Hypoxanthine |
| Oxypurinol |
| Sinapic acid |
| Uric acid |
Structure Activity Relationship Sar Studies and Molecular Design
Design and Synthesis of Analogs and Derivatives
The rational design of analogs of ethyl 2-(3-hydroxyphenyl)acetate involves targeted chemical modifications to probe interactions with biological targets and to modulate pharmacokinetic properties. The primary sites for modification include the ester functionality and the phenyl ring, with stereochemical aspects also playing a crucial role in determining biological outcomes.
The ester group of this compound is a key site for modification to influence properties such as lipophilicity, metabolic stability, and ultimately, biological activity. Studies on related hydroxyphenylacetic acid derivatives have demonstrated that altering the ester moiety can significantly impact their efficacy.
For instance, research on a series of lipophilic hydroxyalkyl esters derived from hydroxyphenylacetic acids has shown that increasing the chain length of the alcohol portion of the ester can modulate antioxidant activity. While a direct, linear relationship is not always observed, these modifications are a valid strategy to enhance solubility in lipid environments, which can improve membrane permeability. In one study, the esterification of 3,4-dihydroxyphenylacetic acid with various alcohols, including methyl, butyl, and hexanoyl groups, was pursued to create derivatives with enhanced solubility in oil-based systems.
The synthesis of such ester analogs typically involves Fischer esterification, where the parent carboxylic acid (3-hydroxyphenylacetic acid) is reacted with an alcohol (such as ethanol) in the presence of an acid catalyst, like sulfuric acid, often under reflux conditions nih.gov. This straightforward method allows for the generation of a diverse library of ester derivatives for biological screening.
Table 1: Impact of Ester Modification on the Antioxidant Activity of Hydroxyphenylacetic Acid Derivatives
| Compound | Ester Moiety | Antioxidant Activity (IC50, µM) |
| 3,4-Dihydroxyphenylacetic acid | - | Moderate |
| Methyl 3,4-dihydroxyphenylacetate | Methyl | Enhanced |
| Butyl 3,4-dihydroxyphenylacetate | Butyl | Enhanced |
| Hexanoyl 3,4-dihydroxyphenylacetate | Hexanoyl | Enhanced |
| Ethyl 4-hydroxyphenylacetate | Ethyl | No significant improvement over parent acid |
Note: This table is illustrative and based on findings for related hydroxyphenylacetic acids. Direct data for this compound analogs may vary.
Substitution on the aromatic ring of the 3-hydroxyphenylacetate (B1240281) scaffold is a powerful strategy to explore and optimize interactions with biological targets. The number and position of hydroxyl groups, as well as the introduction of other substituents, can dramatically alter the electronic and steric properties of the molecule, thereby influencing its biological profile.
Studies on flavonoids, which are metabolized in the gut to compounds like 3-hydroxyphenylacetic acid, have shown that the substitution pattern on the aromatic rings is a key determinant of their biological activity youtube.com. For example, the presence of catechol (3,4-dihydroxy) or guaiacyl (3-methoxy-4-hydroxy) moieties on the phenyl ring of related compounds has been shown to be crucial for their antioxidant properties.
The synthesis of analogs with modified aromatic rings can be achieved through various organic chemistry methodologies. For example, starting with differently substituted phenols allows for the creation of a range of hydroxyphenylacetic acid precursors, which can then be esterified. The introduction of substituents like amino groups, as seen in the synthesis of ethyl 2-(3-amino-4-hydroxyphenyl)acetate, can introduce new hydrogen bonding capabilities and alter the electronic nature of the ring nih.gov. This analog was synthesized by the reduction of the corresponding nitro derivative, ethyl 2-(4-hydroxy-3-nitrophenyl)acetate nih.gov.
Table 2: Influence of Aromatic Ring Substitution on the Biological Activity of Phenylacetate (B1230308) Derivatives
| Substitution Pattern | Resulting Biological Effect |
| 3,4-Dihydroxy (Catechol) | Potent antioxidant activity |
| 4-Hydroxy-3-methoxy (Guaiacyl) | Significant antioxidant activity |
| 3,5-Dimethoxy-4-hydroxy (Syringyl) | Moderate antioxidant activity |
| 3-Amino-4-hydroxy | Potential for altered receptor binding and hydrogen bonding |
Note: This table is based on general findings for substituted phenylacetic acids and related phenolic compounds.
Stereochemistry is a fundamental aspect of molecular recognition in biological systems. While this compound itself is achiral, the introduction of a chiral center, for instance by substitution on the acetate (B1210297) side chain, would result in enantiomers that could exhibit different biological activities. Living systems are inherently chiral, and thus, enantiomers of a drug can have different pharmacodynamic and pharmacokinetic properties nih.gov.
The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, is a well-established principle in pharmacology nih.gov. One enantiomer may bind with high affinity to a receptor, eliciting a biological response, while the other may have low or no affinity nih.gov.
The crystal structure analysis of ethyl 2-(3-amino-4-hydroxyphenyl)acetate, an analog of the title compound, reveals that molecules can adopt different conformations in the solid state nih.gov. Specifically, two crystallographically independent molecules were found to have different conformations of the ethoxycarbonyl groups, described as twisted and straight chain conformations nih.gov. This highlights the conformational flexibility of such molecules, which can be an important factor in their interaction with biological macromolecules.
For any analog of this compound that is chiral, it would be crucial to separate and test the individual enantiomers to fully understand the SAR. The absolute configuration (R or S) at a chiral center dictates the three-dimensional arrangement of the atoms and thus its ability to fit into a chiral binding site nih.gov.
Computational Chemistry and Molecular Modeling
In modern drug discovery, computational methods are indispensable tools for understanding SAR at a molecular level and for predicting the activity of novel compounds. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are two such approaches that can be applied to the study of this compound and its analogs.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme. This method is used to predict the binding affinity and to visualize the interactions between a ligand and its target at the atomic level.
While specific docking studies on this compound are not widely reported in the literature, docking studies on structurally related phenolic compounds have provided valuable insights. For example, docking studies of phenolic compounds with enzymes like phospholipase A2 have shown that these molecules can bind to the active site primarily through hydrophobic interactions and hydrogen bonds mdpi.com.
In a hypothetical docking study of an this compound analog with a target enzyme, key interactions would likely involve:
Hydrogen bonding: The phenolic hydroxyl group and the carbonyl oxygen of the ester could act as hydrogen bond donors and acceptors, respectively.
Hydrophobic interactions: The phenyl ring could engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.
π-π stacking: The aromatic ring could also participate in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the active site.
These computational predictions can guide the synthesis of new analogs with improved binding affinities by suggesting modifications that enhance these favorable interactions.
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a regression or classification model that relates a set of predictor variables (molecular descriptors) to the response variable (biological activity).
QSAR studies are powerful tools in drug design for predicting the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates mdpi.comnih.gov. The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activity is chosen.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.
For a series of this compound analogs, a QSAR model could reveal which molecular properties are most important for a particular biological activity. For instance, a model might show that activity is positively correlated with a descriptor for hydrophobicity (like LogP) and negatively correlated with a steric descriptor, suggesting that bulkier substituents are detrimental to activity. Such insights are invaluable for the rational design of new, more potent compounds.
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of rational drug design, providing an abstract three-dimensional representation of the essential molecular features required for a ligand to be recognized by a specific biological target. slideshare.net This computational approach identifies the spatial arrangement of key chemical functionalities, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, that are critical for biological activity. slideshare.netmdpi.com By understanding this optimal arrangement, pharmacophore models serve as powerful tools in virtual screening to identify novel, structurally diverse compounds and to guide the synthetic modification of existing leads to enhance potency and selectivity. nih.govnih.gov
For a class of compounds related to this compound, a ligand-based pharmacophore model can be generated from a set of molecules with known biological activities against a particular target. nih.gov The model is constructed by aligning these active compounds and identifying the common chemical features that are responsible for their shared biological function. slideshare.net The resulting hypothesis defines the ideal spatial coordinates and tolerances for each pharmacophoric feature.
A representative pharmacophore model developed for this chemical scaffold might consist of four to five key features, reflecting the inherent structural attributes of this compound. The critical features derived from its structure would likely include an aromatic ring, a hydrogen bond donor from the phenolic hydroxyl group, hydrogen bond accepting features from the ester carbonyl group, and a hydrophobic region. nih.govresearchgate.net
The table below details the essential pharmacophoric features identified from the analysis of this compound and its analogues.
| Pharmacophoric Feature | Description | Corresponding Moiety in this compound |
|---|---|---|
| Aromatic Ring (R) | A planar, cyclic aromatic system, crucial for π-π stacking or hydrophobic interactions with the target protein. | 3-hydroxyphenyl group |
| Hydrogen Bond Donor (D) | An atom with an attached hydrogen atom that can be donated to an acceptor site in the receptor. | Phenolic hydroxyl (-OH) group |
| Hydrogen Bond Acceptor (A) | An electronegative atom (typically O or N) that can accept a hydrogen bond from a donor site in the receptor. | Carbonyl oxygen of the ester group |
| Hydrophobic Center (H) | A non-polar group that can engage in van der Waals or hydrophobic interactions within a non-polar pocket of the receptor. | Ethyl group of the ester |
Once generated and validated, this pharmacophore model serves as a 3D query for screening large chemical databases to find new potential inhibitors. researchgate.netresearchgate.net The validation of a pharmacophore model is a critical step, often involving statistical methods to assess its predictive power. researchgate.net A statistically significant model will demonstrate an excellent correlation coefficient (R²) and cross-validation coefficient (Q²) from a 3D-QSAR analysis. nih.govresearchgate.net
Research findings from a hypothetical virtual screening campaign using such a pharmacophore model are presented below. The "Fit Score" indicates how well each "hit" compound aligns with the pharmacophore query.
| Compound ID | Structure | Fit Score | Key Interactions Matched |
|---|---|---|---|
| Hit-001 | Ethyl 2-(3-hydroxy-4-methylphenyl)acetate | 9.8 | Aromatic, H-Bond Donor, H-Bond Acceptor, Hydrophobic |
| Hit-002 | Ethyl 2-(3-fluoro-5-hydroxyphenyl)acetate | 9.5 | Aromatic, H-Bond Donor, H-Bond Acceptor |
| Hit-003 | Propyl 2-(3-hydroxyphenyl)acetate | 9.1 | Aromatic, H-Bond Donor, H-Bond Acceptor, Hydrophobic |
| Hit-004 | Ethyl 2-(3-hydroxynaphthalen-2-yl)acetate | 8.7 | Aromatic (2), H-Bond Donor, H-Bond Acceptor |
The contour map analysis derived from these models can provide crucial structural insights, highlighting regions where steric bulk is favorable or unfavorable and where specific electronic properties (e.g., electropositive or electronegative) would enhance binding affinity. nih.govnih.gov Ultimately, pharmacophore modeling provides a clear and interpretable framework for understanding the structure-activity relationships, enabling the focused design of novel derivatives with potentially improved biological activity.
Mechanistic Investigations at the Molecular and Cellular Level
Cellular Uptake and Distribution Studies
Research into the cellular uptake and distribution of a compound is fundamental to understanding its biological activity. Such studies would aim to determine the mechanisms by which Ethyl 2-(3-hydroxyphenyl)acetate crosses the cell membrane and its subsequent localization within subcellular compartments.
Key Research Questions:
Does the compound enter cells via passive diffusion, facilitated diffusion, or active transport?
What is the rate of uptake?
Does the compound accumulate in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus?
Is the distribution pattern cell-type specific?
Hypothetical Research Approaches:
| Research Approach | Description |
| Radiolabeling Studies | Synthesizing a radiolabeled version of this compound (e.g., with ³H or ¹⁴C) to trace its movement into and within cells. |
| Fluorescent Labeling | Attaching a fluorescent tag to the molecule to visualize its subcellular localization using techniques like confocal microscopy. |
| Mass Spectrometry-Based Analysis | Utilizing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the intracellular concentration of the compound over time. |
Intracellular Target Identification and Validation
Identifying the specific molecular targets with which a compound interacts is crucial for understanding its mechanism of action. This involves pinpointing proteins, enzymes, or nucleic acids that bind to this compound, leading to a biological response.
Potential Methodologies:
Affinity Chromatography: Immobilizing the compound on a solid support to capture binding proteins from cell lysates.
Computational Docking: Using computer models to predict potential binding interactions with known protein structures.
Thermal Shift Assays: Measuring changes in protein stability upon compound binding.
Gene Expression and Proteomic Analysis
To understand the broader cellular response to this compound, researchers would typically investigate changes in gene expression and the proteome.
Gene Expression Analysis:
This would involve treating cells with the compound and then measuring changes in mRNA levels.
Potential Findings from Gene Expression Studies:
| Analysis Type | Potential Findings |
| Microarray Analysis | Identification of broad patterns of gene up-regulation or down-regulation in response to the compound. researchgate.net |
| Quantitative Real-Time PCR (qRT-PCR) | Validation of changes in the expression of specific genes of interest identified through microarray or other screening methods. researchgate.net |
Proteomic Analysis:
This involves the large-scale study of proteins, particularly their structures and functions, following treatment with the compound.
Common Proteomic Techniques:
| Technique | Application |
| 2D Gel Electrophoresis | Separation of proteins based on isoelectric point and molecular weight to identify changes in protein expression. |
| Mass Spectrometry (e.g., LC-MS/MS) | Identification and quantification of thousands of proteins in a sample to create a global profile of cellular changes. nih.gov |
Apoptosis and Cell Cycle Modulation
Investigations in this area would explore whether this compound can induce programmed cell death (apoptosis) or interfere with the normal progression of the cell cycle.
Apoptosis Assays:
Annexin V/Propidium Iodide Staining: To detect early and late apoptotic cells.
Caspase Activity Assays: To measure the activation of key enzymes in the apoptotic cascade.
TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.
Cell Cycle Analysis:
Flow Cytometry with DNA Dyes (e.g., Propidium Iodide): To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.gov
Autophagy Pathway Research
This line of inquiry would determine if this compound can modulate the cellular process of autophagy, a catabolic pathway involving the degradation of cellular components via lysosomes.
Methods to Study Autophagy:
LC3-II Puncta Formation: Monitoring the conversion of LC3-I to LC3-II and its localization to autophagosomes using fluorescence microscopy.
Western Blotting for Autophagy Markers: Detecting levels of key autophagy-related proteins such as LC3, p62/SQSTM1, and Beclin-1. nih.gov
Electron Microscopy: To directly visualize the formation of autophagosomes and autolysosomes.
Preclinical Research Models and Translational Implications
In Vitro Cell Culture Models
To date, specific studies detailing the effects of Ethyl 2-(3-hydroxyphenyl)acetate on human and animal cell lines or primary cell cultures are not extensively available in the public scientific literature. The establishment of such in vitro models would be a critical next step in understanding the compound's mechanism of action at a cellular level.
There is currently a lack of published research investigating the activity of this compound in established human or animal cell lines. Future studies in this area would be invaluable for determining the compound's cellular targets and pathways.
Similarly, there are no readily available reports on the use of primary cell cultures to evaluate this compound. Research employing primary cells, which more closely mimic the in vivo environment, would provide significant insights into the compound's physiological effects.
In Vivo Animal Models
While various murine models exist for studying diseases like hyperuricemia, there is no specific published evidence of this compound being evaluated in these models, such as the C57/B16 mouse model of hyperuricemia. Such studies would be instrumental in determining the compound's potential for treating conditions associated with high uric acid levels.
Detailed efficacy and safety data for this compound from animal models are not currently available. These assessments are a prerequisite for any potential progression towards clinical trials.
The pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles of this compound in vivo have not been documented in accessible scientific literature. These studies are fundamental to understanding the absorption, distribution, metabolism, excretion, and mechanism of action of the compound in a living organism.
Bridging Preclinical Findings to Potential Therapeutic Applications
Preclinical research, encompassing both in vitro (cell-based) and in vivo (animal) models, has begun to illuminate the therapeutic potential of this compound and its parent compound, 3-hydroxyphenylacetic acid (3-HPAA). These studies provide a critical foundation for translating basic scientific discoveries into future clinical applications. The primary observed effects of 3-HPAA in these models point towards promising applications in cardiovascular health, reproductive medicine, and liver protection.
One of the most significant areas of investigation for 3-HPAA is its impact on the cardiovascular system. In in vivo studies using spontaneously hypertensive rats, intravenous administration of 3-HPAA led to a dose-dependent reduction in both systolic and diastolic blood pressure. researchgate.netnih.govcaymanchem.com Complementing these findings, ex vivo experiments on porcine coronary artery segments demonstrated that 3-HPAA induces vasorelaxation. nih.govnih.gov This relaxation effect is at least partially dependent on the endothelium and is significantly diminished by the inhibition of endothelial nitric oxide synthase, suggesting that 3-HPAA's mechanism of action involves the nitric oxide signaling pathway. nih.govnih.gov These findings suggest a potential therapeutic role for 3-HPAA in the management of hypertension.
Another promising avenue for the therapeutic application of 3-HPAA is in the field of reproductive health, specifically in addressing age-related male infertility. A recent study in aged mice demonstrated that 3-HPAA can rejuvenate spermatogenic dysfunction. nih.gov The underlying mechanism appears to be the inhibition of ferroptosis, a form of programmed cell death, through the action of glutathione (B108866) peroxidase 4 (GPX4). nih.gov This research highlights the potential of 3-HPAA as a novel therapy for improving fertility in aging males.
Furthermore, preclinical evidence suggests a hepatoprotective role for 3-HPAA. In vitro studies have shown that 3-HPAA can protect liver cells (hepatocytes) from cytotoxicity induced by acetaldehyde, a toxic metabolite of alcohol. caymanchem.com This protective effect is associated with an increase in the activity of aldehyde dehydrogenase, the enzyme responsible for detoxifying acetaldehyde. caymanchem.com This points to a potential application of 3-HPAA in mitigating alcohol-related liver damage.
The diverse biological activities of 3-HPAA are further underscored by findings of its interaction with neurotransmitter receptors and its antimicrobial properties. Research has shown that 3-HPAA binds to both GABAA and γ-hydroxybutyrate (GHB) receptors in rat brain tissue, suggesting potential psychoactive effects that warrant further investigation. caymanchem.com Additionally, 3-HPAA has demonstrated antimicrobial activity against the bacterium Pseudomonas aeruginosa. caymanchem.com
It is important to note that this compound is the ethyl ester of 3-HPAA. In the body, it is expected to be hydrolyzed to 3-HPAA, which is the active form. The majority of the preclinical research has focused on 3-HPAA, which is also a natural metabolite of dietary polyphenols, formed by the gut microbiota. rupahealth.comhealthmatters.iohmdb.ca The pharmacokinetic studies in rats have shown that 3-HPAA is rapidly distributed and eliminated from the body. colab.ws The translational potential of these findings is significant, as they suggest that dietary interventions or supplementation aimed at increasing the levels of 3-HPAA could have therapeutic benefits.
Below are data tables summarizing the key preclinical findings for 3-hydroxyphenylacetic acid.
Table 1: In Vivo Preclinical Studies on 3-Hydroxyphenylacetic Acid (3-HPAA)
| Therapeutic Area | Animal Model | Key Findings | Potential Therapeutic Application | Reference(s) |
|---|---|---|---|---|
| Cardiovascular | Spontaneously Hypertensive Rats | Dose-dependent decrease in systolic and diastolic blood pressure. | Hypertension | researchgate.netnih.govcaymanchem.com |
| Reproductive Health | Aged Mice | Rejuvenated spermatogenic dysfunction. | Age-related male infertility | nih.gov |
Table 2: In Vitro & Ex Vivo Preclinical Studies on 3-Hydroxyphenylacetic Acid (3-HPAA)
| Therapeutic Area | Model | Key Findings | Potential Therapeutic Application | Reference(s) |
|---|---|---|---|---|
| Cardiovascular | Porcine Coronary Artery | Induced vasorelaxation via a nitric oxide-dependent mechanism. | Hypertension, Vascular Disorders | nih.govnih.gov |
| Liver Protection | Hepa-1c1c7 & HepG2 Cells | Protected hepatocytes from acetaldehyde-induced cytotoxicity; increased aldehyde dehydrogenase activity. | Alcohol-related liver damage | caymanchem.com |
| Neuroscience | Rat Cerebrocortical Membranes | Binds to GABAA and γ-hydroxybutyrate (GHB) receptors. | Neurological/Psychiatric Conditions | caymanchem.com |
| Antimicrobial | Pseudomonas aeruginosa | Exhibited antimicrobial activity. | Bacterial Infections | caymanchem.com |
Future Directions and Emerging Research Areas
Combination Therapies Involving Ethyl 2-(3-hydroxyphenyl)acetate
The exploration of combination therapies offers a significant frontier for enhancing therapeutic outcomes, and this compound presents a compelling candidate for such strategies. The parent compound, 3-HPAA, is a known metabolite of dietary flavonoids and is produced by gut microbiota. rupahealth.com Research has demonstrated that 3-HPAA exhibits vasorelaxant effects, suggesting a potential role in cardiovascular health. nih.gov This intrinsic activity provides a strong rationale for investigating the synergistic effects of this compound with existing therapeutic agents.
Future research could focus on combining this compound with established antihypertensive drugs. The compound's potential to modulate vascular tone could complement the mechanisms of other antihypertensives, possibly leading to enhanced efficacy or a reduction in required dosages, thereby minimizing side effects.
Furthermore, given the antioxidant properties associated with phenolic compounds, combination therapies with chemotherapeutic agents could be explored. The aim would be to mitigate the oxidative stress induced by chemotherapy, offering a supportive care role in cancer treatment.
Nanotechnology and Drug Delivery Systems for Enhanced Efficacy
The therapeutic potential of many bioactive compounds is often limited by challenges such as poor solubility, low bioavailability, and lack of target specificity. Nanotechnology offers innovative solutions to overcome these hurdles. The encapsulation of phenolic compounds within nanocarriers like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) has been shown to protect them from degradation and improve their delivery. nih.gov
For this compound, nanotechnology-based drug delivery systems could significantly enhance its efficacy. Future research should explore the development of various nanoparticle formulations to improve its pharmacokinetic profile.
Potential Nanocarrier Systems for this compound:
| Nanocarrier Type | Potential Advantages |
| Solid Lipid Nanoparticles (SLNs) | Biocompatible, biodegradable, protects from degradation. nih.gov |
| Nanostructured Lipid Carriers (NLCs) | Higher loading capacity and stability compared to SLNs. nih.gov |
| Polymeric Nanoparticles | Allows for controlled and sustained release. |
| Liposomes | Can encapsulate both hydrophilic and hydrophobic compounds. |
| Metal Nanoparticles | Phenolic compounds can act as reducing and capping agents in "green" synthesis. nih.govresearchgate.net |
These nano-formulations could be engineered for targeted delivery to specific tissues or cells, thereby maximizing the therapeutic effect while minimizing potential off-target effects. For instance, surface functionalization of nanoparticles with specific ligands could direct them to sites of inflammation or tumors.
Repurposing and Novel Applications of the Compound
Drug repurposing, the identification of new uses for existing compounds, is a cost-effective strategy for drug development. The biological activities of the parent compound, 3-HPAA, provide a strong foundation for exploring novel applications of this compound.
Recent studies have highlighted the role of 3-HPAA in rejuvenating spermatogenic function in aged mice through the regulation of ferroptosis. nih.gov This finding opens up an exciting new avenue for investigating this compound as a potential therapeutic for age-related male infertility.
Advanced Research Methodologies and Technologies
The comprehensive investigation of this compound will be greatly facilitated by the application of advanced analytical and research technologies. Modern extraction techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can be optimized for efficient isolation of the compound. nih.govmdpi.com
For detailed analysis and quantification, high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) are indispensable tools. mdpi.comresearchgate.net These techniques offer high sensitivity and selectivity for identifying and quantifying the compound and its metabolites in complex biological matrices.
Furthermore, the elucidation of its mechanism of action can be accelerated through the use of "omics" technologies, including genomics, proteomics, and metabolomics. actascientific.com These approaches can provide a holistic view of the cellular pathways modulated by this compound.
Collaborative Research and Interdisciplinary Approaches
The multifaceted nature of natural product research necessitates a collaborative and interdisciplinary approach. actascientific.comyoutube.com To fully unlock the therapeutic potential of this compound, expertise from various fields must be integrated.
Chemists will be crucial for optimizing the synthesis of the compound and its derivatives. ucc.ie Pharmacologists and biologists will be needed to elucidate its biological activities and mechanisms of action. st-andrews.ac.uk Experts in nanotechnology and materials science will be essential for developing advanced drug delivery systems. nih.gov Furthermore, collaboration with clinicians will be vital for translating preclinical findings into human studies.
Such interdisciplinary collaborations foster innovation and are essential for navigating the complex path from a promising molecule to a potential therapeutic agent. science.gov
Q & A
Q. What are the established synthetic routes for Ethyl 2-(3-hydroxyphenyl)acetate, and how can purity be optimized?
this compound is synthesized via esterification or palladium-catalyzed α-arylation of zinc enolates. For example, tert-butyl derivatives of similar structures are prepared using silica gel chromatography (hexane/ethyl acetate eluent) with yields exceeding 80% . To optimize purity, ensure rigorous solvent removal, use high-resolution chromatographic separation (e.g., HPLC), and validate via NMR and LC-HRMS/MS to confirm the absence of isomers or byproducts .
Q. How is this compound characterized structurally and analytically?
Key techniques include:
- X-ray crystallography : Resolves crystal packing and confirms substituent positions (e.g., ortho vs. meta hydroxyl groups) .
- NMR spectroscopy : and NMR identify aromatic protons (δ ~7.13 ppm for meta-substituted phenyl) and ester carbonyl signals (δ ~172 ppm) .
- LC-HRMS/MS : Validates molecular weight (CHO, MW 180.20) and fragmentation patterns .
Q. What are the recommended storage conditions to ensure compound stability?
Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Stability studies indicate a shelf life of ≥2 years under these conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized for scaling up this compound synthesis?
- Catalyst selection : Palladium catalysts with ligand systems (e.g., PPh) improve arylation efficiency .
- Solvent choice : Use anhydrous THF or DMF to minimize side reactions.
- Temperature control : Maintain 60–80°C for optimal enolate formation . Monitor reaction progress via TLC and adjust stoichiometry to mitigate dimerization or over-arylation.
Q. How do structural isomers (e.g., 2-hydroxy vs. 3-hydroxy derivatives) affect pharmacological activity?
Misassignment of hydroxyl group positions (e.g., 2-hydroxy vs. 3-hydroxy) can lead to incorrect metabolite identification in vivo, as shown in studies where 2-(2-hydroxyphenyl)acetamide sulfate was misidentified as the 3-hydroxy analog . Computational modeling (DFT) and X-ray analysis are critical to distinguish isomers and correlate structure-activity relationships .
Q. What methodologies validate the compound’s stability under biological assay conditions?
Q. How can contradictions in spectral data (e.g., NMR shifts) be resolved?
- Variable temperature NMR : Resolves dynamic effects in tautomeric systems.
- Isotopic labeling : -labeling tracks carbonyl or hydroxyl group behavior during enol-keto tautomerism . Cross-validate with X-ray data to confirm static structural features .
Data Contradictions and Resolution
Q. How to address discrepancies in metabolite identification studies?
In cases where structural misassignment occurs (e.g., ortho vs. meta hydroxyl groups), synthesize both isomers and compare retention times (HPLC), fragmentation patterns (MS/MS), and NOESY correlations to unambiguously assign structures .
Q. What analytical strategies differentiate this compound from similar esters (e.g., ethyl 2-(2-hydroxyphenyl)acetate)?
- HPLC-DAD : Use reverse-phase C18 columns with gradient elution (acetonitrile/water) to separate positional isomers.
- IR spectroscopy : Compare O-H stretching frequencies (meta: ~3400 cm; ortho: ~3200 cm due to intramolecular H-bonding) .
Methodological Best Practices
- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N/Ar) to prevent ester hydrolysis .
- Characterization : Combine multiple techniques (X-ray, NMR, HRMS) for unambiguous structural confirmation .
- Data interpretation : Cross-reference spectral libraries and synthetic controls to avoid misassignment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
